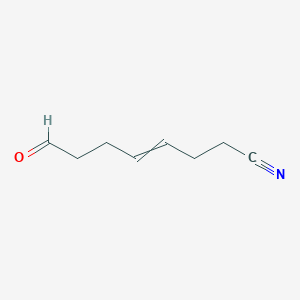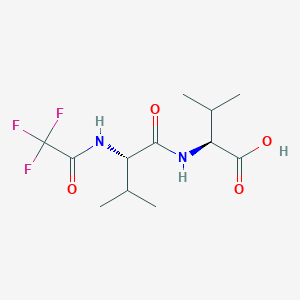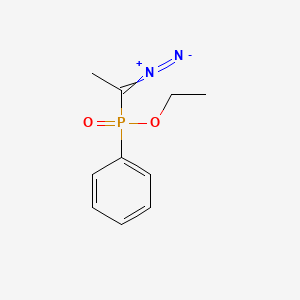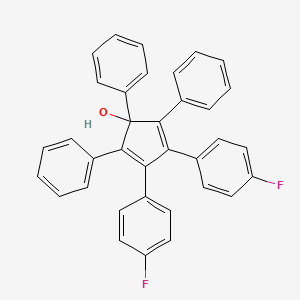![molecular formula C15H21F9O3 B14506239 Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- CAS No. 62789-48-4](/img/structure/B14506239.png)
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- is a synthetic compound characterized by the presence of a long carbon chain with a carboxylic acid group and a trifluoromethyl ether group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- typically involves the introduction of the trifluoromethyl ether group into the undecanoic acid backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting with undecanoic acid, the hydroxyl group can be substituted with a trifluoromethyl ether group using reagents such as trifluoromethyl iodide in the presence of a base.
Esterification: Another approach involves the esterification of undecanoic acid with a trifluoromethyl ether alcohol, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The trifluoromethyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is believed to result from the disruption of fungal cell membranes and inhibition of key metabolic processes. The trifluoromethyl ether group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic Acid: A simpler analog without the trifluoromethyl ether group, used primarily for its antifungal properties.
Trifluoromethyl Ethers: Compounds containing the trifluoromethyl ether group, known for their stability and unique chemical properties.
Uniqueness
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- stands out due to the combination of a long carbon chain and a highly electronegative trifluoromethyl ether group. This unique structure imparts distinct physical and chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
62789-48-4 |
|---|---|
Formule moléculaire |
C15H21F9O3 |
Poids moléculaire |
420.31 g/mol |
Nom IUPAC |
11-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyundecanoic acid |
InChI |
InChI=1S/C15H21F9O3/c16-13(17,18)12(14(19,20)21,15(22,23)24)27-10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
Clé InChI |
XEZADUUMVOOBRT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
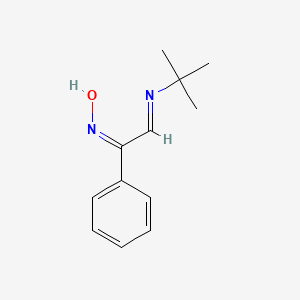
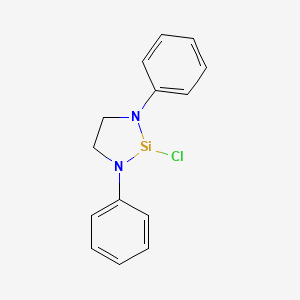
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
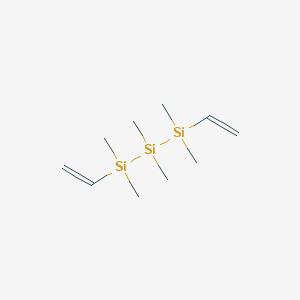
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
